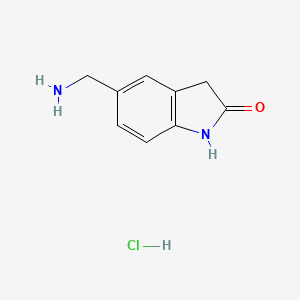
5-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride
Overview
Description
5-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antiviral Activity
The compound 5-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride and its derivatives have been primarily explored for their antiviral properties. Ivashchenko et al. (2014, 2015) synthesized various derivatives of this compound, investigating their cytotoxicities and antiviral activities against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A/Aichi/2/69 (H3N2) viruses. The studies found specific hydrochlorides of ethyl esters of certain derivatives to effectively suppress influenza A/Aichi/2/69 (H3N2) virus replication in cell cultures and exhibit high efficacy in vivo in a mouse model of influenza pneumonia when administered at a dose of 25 mg/kg/day. These findings suggest potential antiviral applications of these compounds, especially against influenza viruses (Ivashchenko et al., 2014), (Ivashchenko et al., 2015).
Synthesis Techniques and Chemical Transformations
Prashad et al. (2006) described an efficient and economical synthesis technique for a structurally similar compound, 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, highlighting the potential for adapting these methodologies for the synthesis of this compound and its derivatives. This synthesis method involves sequential regioselective Friedel−Crafts acetylations and hydrogenations, indicating the chemical flexibility and adaptability of such compounds in synthesis processes (Prashad et al., 2006).
Potential for Structural Optimization and Biological Evaluation
Karg et al. (2009) worked on structural optimization, leading to novel benzo[g]indole-3-carboxylates, which are structurally related to this compound. These compounds were found to be potent inhibitors of 5-lipoxygenase (5-LO), an enzyme implicated in inflammation and allergic disorders. This research indicates the potential for structural modification and optimization of this compound for therapeutic purposes, particularly in the context of anti-inflammatory treatments (Karg et al., 2009).
Mechanism of Action
Target of Action
It’s important to note that the compound’s structure is similar to that of other indole derivatives, which are known to interact with various biological targets .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly affect the action of a compound .
Properties
IUPAC Name |
5-(aminomethyl)-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-5-6-1-2-8-7(3-6)4-9(12)11-8;/h1-3H,4-5,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEZDNLMSHAYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CN)NC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1149622-70-7 | |
| Record name | 5-(aminomethyl)-2,3-dihydro-1H-indol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride](/img/structure/B1373572.png)
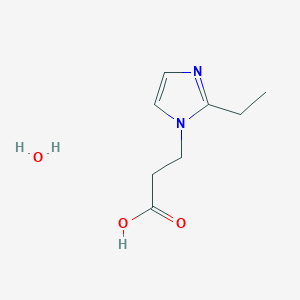
![3-[(1-Naphthylmethyl)amino]-1-propanol hydrochloride](/img/structure/B1373579.png)
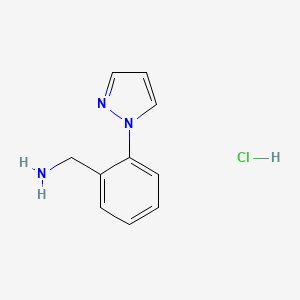
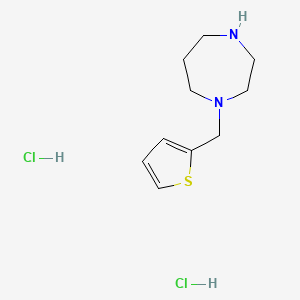

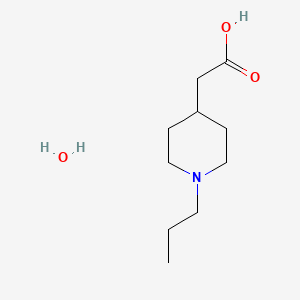
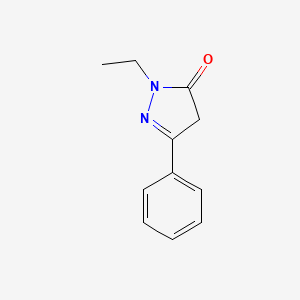
![5'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1373587.png)

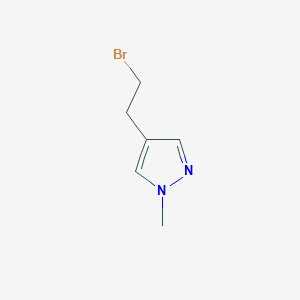

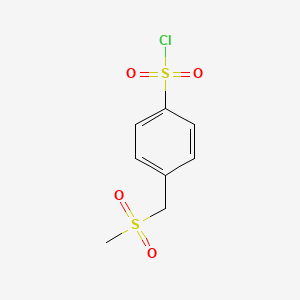
![5'-Bromospiro[cyclopentane-1,3'-indoline]](/img/structure/B1373595.png)
